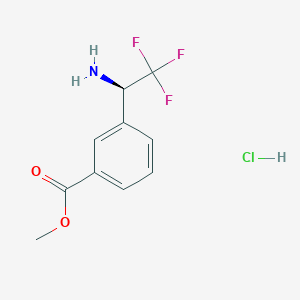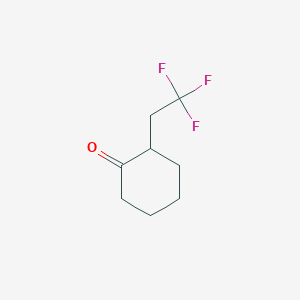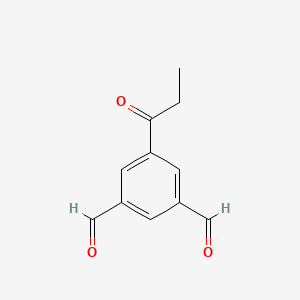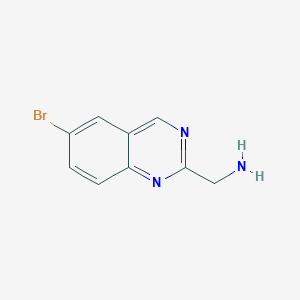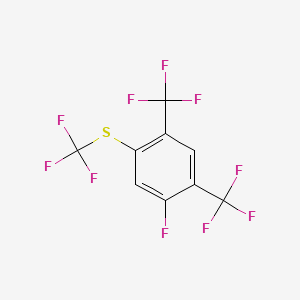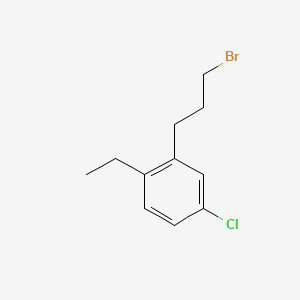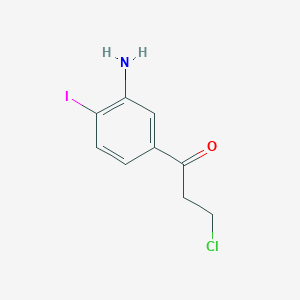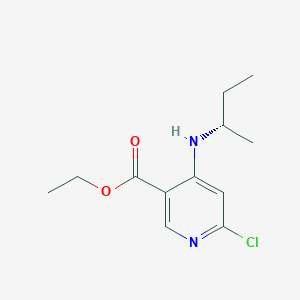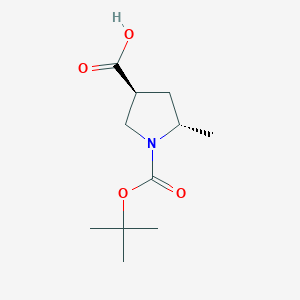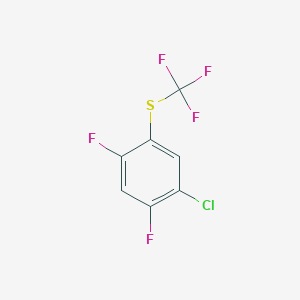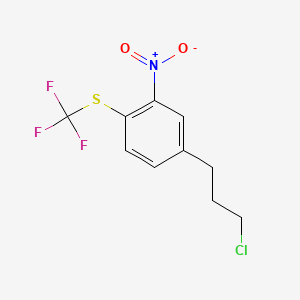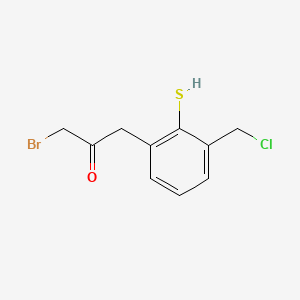
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organohalogen compound that contains bromine, chlorine, and sulfur atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 3-(chloromethyl)-2-mercaptophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles such as hydroxide ions, amines, and thiols can replace the halogen atoms.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are common oxidizing agents. The reactions are usually performed in organic solvents like dichloromethane.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are typically carried out in anhydrous conditions using solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives where the halogen atoms are replaced by nucleophiles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, they can be used in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to undergo nucleophilic substitution reactions. The bromine and chlorine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules through covalent bonding. The sulfur atom in the compound can also participate in redox reactions, further contributing to its chemical versatility.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-chloropropane: This compound is similar in structure but lacks the sulfur atom. It is used as an alkylating agent and in the synthesis of other organic compounds.
3-(Chloromethyl)-2-mercaptopropan-2-one: This compound is similar but lacks the bromine atom. It is used in various organic synthesis reactions.
1-Bromo-3-(2-mercaptophenyl)propan-2-one: This compound is similar but lacks the chloromethyl group. It is used in the synthesis of sulfur-containing organic compounds.
Uniqueness
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms, as well as a sulfur atom in its structure. This combination of functional groups provides the compound with a high degree of reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-bromo-3-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9(13)4-7-2-1-3-8(6-12)10(7)14/h1-3,14H,4-6H2 |
Clave InChI |
HULIXXDOVXMIAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)CCl)S)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


